molecular formula C13H26N2O2 B13234857 N-(3-isobutoxypropyl)piperidine-4-carboxamide

N-(3-isobutoxypropyl)piperidine-4-carboxamide

Cat. No.: B13234857
M. Wt: 242.36 g/mol
InChI Key: AVYZSKPBKGGQLT-UHFFFAOYSA-N
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Description

N-(3-Isobutoxypropyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by an isobutoxypropyl substituent on the piperidine nitrogen. This compound features a carboxamide group at the 4-position of the piperidine ring and a 3-isobutoxypropyl side chain.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

N-[3-(2-methylpropoxy)propyl]piperidine-4-carboxamide

InChI

InChI=1S/C13H26N2O2/c1-11(2)10-17-9-3-6-15-13(16)12-4-7-14-8-5-12/h11-12,14H,3-10H2,1-2H3,(H,15,16)

InChI Key

AVYZSKPBKGGQLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCCNC(=O)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isobutoxypropyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with isobutoxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(3-isobutoxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(3-isobutoxypropyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-isobutoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Substituent Diversity and Molecular Features

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Structural Features Reference
N-(3-Isobutoxypropyl)piperidine-4-carboxamide 3-Isobutoxypropyl C₁₃H₂₆N₂O₂ 242.36 g/mol Ether-linked isobutoxy group; moderate lipophilicity
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2,6-dichlorophenyl)oxazol-4-yl)methyl)piperidine-4-carboxamide 3-(cis-3,5-Dimethylpiperidin-1-yl)propyl, dichlorophenyl-oxazolyl C₂₉H₄₁Cl₂N₅O₂ 570.59 g/mol Bulky dichlorophenyl-oxazole moiety; enhanced steric hindrance and halogen bonding
N-(3-Morpholinopropyl)piperidine-4-carboxamide 3-Morpholinopropyl C₁₃H₂₅N₃O₂ 255.36 g/mol Morpholine ring introduces polarity and hydrogen-bonding capacity
N-[(4-Fluorophenyl)methyl]piperidine-4-carboxamide 4-Fluorobenzyl C₁₃H₁₇FN₂O 248.29 g/mol Fluorine atom enhances electron-withdrawing effects and metabolic stability
N-[3-(Dimethylamino)propyl]piperidine-4-carboxamide 3-(Dimethylamino)propyl C₁₁H₂₃N₃O 213.32 g/mol Tertiary amine increases basicity and water solubility

Key Observations:

  • Lipophilicity: The isobutoxypropyl group in the target compound provides moderate lipophilicity, whereas halogenated aryl groups (e.g., dichlorophenyl in ) significantly increase hydrophobicity.
  • Polarity: Morpholine and dimethylamino substituents enhance polarity and solubility, making them favorable for CNS-targeted drugs .
  • Steric Effects: Bulky substituents like dichlorophenyl-oxazole in and may improve target binding but reduce synthetic yields .

Biological Activity

N-(3-isobutoxypropyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound features a unique isobutoxypropyl side chain that may enhance its lipophilicity and biological activity. The molecular structure is characterized by the piperidine ring, which is a common motif in various bioactive compounds.

PropertyValue
Molecular Formula C12H21N2O2
Molecular Weight 225.31 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)CCN1CCCC1C(=O)N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act on neurotransmitter receptors, enzymes, and other cellular pathways.

  • Neurotransmitter Interaction : Piperidine derivatives often exhibit affinity for dopamine and serotonin receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Research Findings

Recent studies have explored the biological activities of piperidine derivatives, including this compound. Below are key findings from the literature:

  • Anticancer Activity : A study demonstrated that piperidine derivatives can induce apoptosis in cancer cells by modulating microtubule dynamics and enhancing sensitivity to apoptotic signals . While specific data on this compound is limited, the structural similarities suggest potential anticancer properties.
  • CYP Enzyme Inhibition : Research shows that related compounds can inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism . The inhibition of these enzymes could lead to altered pharmacokinetics of co-administered drugs.

Case Studies

  • In Vitro Studies : An in vitro study assessed the cytotoxic effects of various piperidine derivatives on colon cancer cell lines. Compounds similar to this compound exhibited significant growth inhibition at micromolar concentrations, suggesting a potential role in cancer therapy .
  • Metabolic Stability : Another study focused on the metabolic stability of piperidine derivatives, revealing that modifications in side chains could enhance or reduce stability in biological systems. This highlights the importance of structural optimization for therapeutic applications .

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